Tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates. It is characterized by a piperidine ring substituted with a tert-butyl ester group and a bromopropyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 1-bromopropane. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Oxidation: Oxidative conditions can lead to the formation of piperidine N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.
Reduction: Lithium aluminum hydride or sodium borohydride in tetrahydrofuran or ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.
Major Products
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of the corresponding piperidine.
Oxidation: Formation of piperidine N-oxides.
Scientific Research Applications
Tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromopropyl group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
Molecular Formula |
C13H24BrNO2 |
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Molecular Weight |
306.24 g/mol |
IUPAC Name |
tert-butyl 4-(1-bromopropan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H24BrNO2/c1-10(9-14)11-5-7-15(8-6-11)12(16)17-13(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
IBRNNJDQWHMMDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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